molecular formula C13H16ClN5O4 B14157266 2-Chloro-9-[3,5-o-(1-methylethylidene)pentofuranosyl]-9h-purin-6-amine CAS No. 7253-26-1

2-Chloro-9-[3,5-o-(1-methylethylidene)pentofuranosyl]-9h-purin-6-amine

Cat. No.: B14157266
CAS No.: 7253-26-1
M. Wt: 341.75 g/mol
InChI Key: CYEDRPRGWTXQNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-9-[3,5-o-(1-methylethylidene)pentofuranosyl]-9h-purin-6-amine is a chemical compound known for its significant applications in various scientific fields. This compound is a derivative of purine, a heterocyclic aromatic organic compound, and is characterized by the presence of a chloro group and a pentofuranosyl moiety. It is often studied for its potential therapeutic applications and its role in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-9-[3,5-o-(1-methylethylidene)pentofuranosyl]-9h-purin-6-amine typically involves the coupling of 6-(substituted-imidazol-1-yl)purines with 2-deoxy-3,5-di-O-(p-toluoyl)-r-D-erythro-pentofuranosyl chloride. This reaction proceeds with regiospecific formation of the N9 isomers. The reaction conditions often include the use of binary solvent mixtures to enhance solubility and reduce anomerization of the chlorosugar .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can improve yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-9-[3,5-o-(1-methylethylidene)pentofuranosyl]-9h-purin-6-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

    Glycosylation: The pentofuranosyl moiety can be modified through glycosylation reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing and Reducing Agents: For redox reactions.

    Glycosyl Donors and Acceptors: For glycosylation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

2-Chloro-9-[3,5-o-(1-methylethylidene)pentofuranosyl]-9h-purin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-9-[3,5-o-(1-methylethylidene)pentofuranosyl]-9h-purin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-9-[3,5-o-(1-methylethylidene)pentofuranosyl]-9h-purin-6-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its regiospecific formation and enhanced configuration ratios make it a valuable compound in research and industrial applications.

Properties

CAS No.

7253-26-1

Molecular Formula

C13H16ClN5O4

Molecular Weight

341.75 g/mol

IUPAC Name

6-(6-amino-2-chloropurin-9-yl)-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol

InChI

InChI=1S/C13H16ClN5O4/c1-13(2)21-3-5-8(23-13)7(20)11(22-5)19-4-16-6-9(15)17-12(14)18-10(6)19/h4-5,7-8,11,20H,3H2,1-2H3,(H2,15,17,18)

InChI Key

CYEDRPRGWTXQNP-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC2C(O1)C(C(O2)N3C=NC4=C(N=C(N=C43)Cl)N)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.